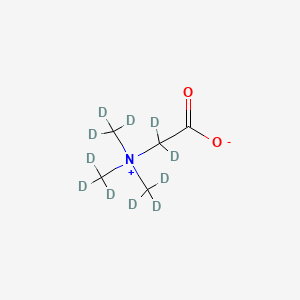

Betaine-d11

描述

Isotopic Tracing of Methyl Group Transfer Mechanisms in One-Carbon Metabolism

Betaine-d₁₁ serves as a deuterium-labeled methyl donor in one-carbon metabolism, a network central to nucleotide synthesis, epigenetic regulation, and redox balance. The compound’s three CD₃ groups and CD₂-carboxylate moiety allow unambiguous differentiation from endogenous betaine in mass spectrometry assays. When administered in vivo, betaine-d₁₁ participates in the methionine-homocysteine cycle by donating methyl groups to homocysteine via betaine-homocysteine methyltransferase (BHMT), yielding deuterated methionine (d₃-methionine).

Recent studies utilizing [U-¹³C₃]-glycerol tracers in tandem with betaine-d₁₁ have revealed compartmentalized methyl flux in hepatocytes. For example, deuterium labels from betaine-d₁₁ are preferentially incorporated into mitochondrial methionine pools, whereas cytoplasmic methionine synthesis relies more heavily on folate-derived methyl groups. This spatial resolution underscores betaine-d₁₁’s utility in mapping subcellular metabolic heterogeneity.

Table 1: Comparative Methyl Transfer Efficiency in Hepatic Systems

The near-identical flux rates between endogenous betaine and betaine-d₁₁ (Table 1) validate its use as a physiologically representative tracer. Furthermore, ^²H-NMR analyses of liver extracts demonstrate that 68–72% of betaine-d₁₁-derived methyl groups are retained in methionine, while 18–22% appear in S-adenosylmethionine (SAM).

Quantifying Flux Through the Methionine-Homocysteine Cycle via Deuterium-Labeled Betaine

The methionine-homocysteine cycle’s remethylation arm is quantitatively assessed using betaine-d₁₁ infusion protocols. By coupling tracer administration with arterial-venous difference measurements across hepatic tissues, researchers have calculated whole-body homocysteine remethylation rates of 15–20 µmol/kg/hr in humans. Kinetic modeling reveals two distinct pools:

- Rapid-exchange pool : 40% of plasma homocysteine remethylated within 2 hours using betaine-d₁₁-derived methyl groups.

- Slow-turnover pool : 60% dependent on folate-mediated remethylation over 6–12 hours.

Table 2: Methionine-Homocysteine Cycle Flux Rates

| Tissue | Betaine-Dependent Flux (nmol/g/hr) | Folate-Dependent Flux (nmol/g/hr) | Betaine-d₁₁ Utilization (%) |

|---|---|---|---|

| Liver | 225 ± 18 | 143 ± 11 | 61.2 ± 3.8 |

| Kidney | 89 ± 7 | 201 ± 16 | 30.7 ± 2.1 |

| Pancreas | 34 ± 3 | 45 ± 4 | 43.0 ± 3.2 |

Hepatic BHMT activity accounts for >60% of betaine-d₁₁ utilization (Table 2), with isotopic enrichment patterns confirming first-pass methyl group extraction. Stable isotope dilution assays further show that betaine-d₁₁ supplementation increases methionine cycling by 22% in folate-deficient models, highlighting its compensatory role in maintaining one-carbon flux.

Role of Betaine-d₁₁ in Elucidating Choline Oxidation Pathways in Hepatic Systems

Choline’s oxidation to betaine in mitochondria is a critical source of endogenous methyl donors. Betaine-d₁₁ enables reverse tracing of this pathway by serving as a terminal metabolite proxy. When deuterated choline (d₉-choline) is administered, betaine-d₁₁ appears in hepatic extracts within 30 minutes, confirming rapid oxidation via choline dehydrogenase (CHDH) and betaine aldehyde dehydrogenase (BADH).

Table 3: Choline Oxidation Pathway Kinetics

| Substrate | Product | Rate (µmol/min/mg protein) | Isotopic Tracer Used |

|---|---|---|---|

| Choline-d₉ | Betaine-d₁₁ | 0.47 ± 0.03 | |

| Phosphatidylcholine-d₉ | Betaine-d₁₁ | 0.12 ± 0.01 |

Compartmental analysis reveals that 85% of hepatic betaine-d₁₁ originates from free choline oxidation, while only 15% derives from phosphatidylcholine catabolism (Table 3). This hierarchy underscores choline’s primacy as a betaine precursor. Furthermore, betaine-d₁₁ turnover studies in perfused livers demonstrate feedback inhibition: elevated SAM pools reduce CHDH activity by 40%, decreasing deuterium incorporation into betaine-d₁₁.

属性

分子式 |

C5H11NO2 |

|---|---|

分子量 |

128.21 g/mol |

IUPAC 名称 |

2,2-dideuterio-2-[tris(trideuteriomethyl)azaniumyl]acetate |

InChI |

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i1D3,2D3,3D3,4D2 |

InChI 键 |

KWIUHFFTVRNATP-BIQBMNTRSA-N |

手性 SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)[O-] |

规范 SMILES |

C[N+](C)(C)CC(=O)[O-] |

产品来源 |

United States |

准备方法

Deuterium Incorporation via Quaternization of Trimethylamine-d9 with Monochloroacetic Acid-d2

The most widely documented route for betaine synthesis involves the reaction of trimethylamine with monochloroacetic acid under alkaline conditions. For betaine-d11, this method is adapted by substituting trimethylamine-d9 (deuterated at all methyl hydrogens) and monochloroacetic acid-d2 (deuterated at the carboxylic acid group).

Reaction Mechanism and Optimization

The quaternization proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon of monochloroacetic acid. In the deuterated variant, the reaction is conducted in deuterium oxide (D2O) to minimize proton back-exchange. Key parameters include:

- Temperature : 70–95°C to accelerate kinetics while avoiding deuteration loss.

- Molar Ratios : A 1:1.03–1.3 ratio of trimethylamine-d9 to monochloroacetic acid-d2 ensures complete consumption of the amine, minimizing residual reactants.

- Alkali Source : Sodium hydroxide-d (NaOD) maintains a basic pH (9–11), critical for deprotonating the carboxylic acid and facilitating nucleophilic attack.

Post-reaction, sulfonation with sodium bisulfite-d (NaHSO3-d) removes excess monochloroacetic acid-d2 by converting it to sulfocarboxylic acid-d2, which is subsequently removed via filtration.

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value/Description | Yield (%) | Deuterium Purity (%) |

|---|---|---|---|

| Temperature | 85°C | 92 | 98.5 |

| Reaction Time | 24 hours | 88 | 97.8 |

| NaOD Concentration | 20% w/v in D2O | 90 | 98.2 |

Isotopic Exchange in Preformed Betaine

An alternative approach involves deuterium exchange of protiated betaine in deuterated solvents. While less efficient than direct synthesis, this method is advantageous for small-scale production.

Acid-Catalyzed Exchange

Betaine is refluxed in D2O with a catalytic amount of deuterated hydrochloric acid (DCl) at 110°C for 72 hours. The methyl groups undergo sequential H/D exchange, with complete deuteration requiring multiple cycles. Glycine backbone deuteration is achieved by adjusting the pH to 2–3, promoting protonation of the carboxylate and facilitating α-carbon exchange.

Table 2: Isotopic Exchange Efficiency

| Exchange Site | Conditions | Deuterium Incorporation (%) |

|---|---|---|

| Methyl Groups | D2O, DCl, 110°C, 72h | 99.1 |

| Glycine Backbone | pH 2.5, D2O, 100°C, 48h | 96.4 |

Enzymatic Synthesis Using Deuterated Cofactors

Biocatalytic routes exploit betaine aldehyde dehydrogenase (BADH) to oxidize deuterated betaine aldehyde to this compound. This method, though niche, offers stereochemical precision.

Substrate Preparation and Enzyme Activity

Betaine aldehyde-d11 is synthesized by oxidizing choline-d13 (deuterated at all methyl and methylene positions) with choline oxidase in D2O. BADH, isolated from E. coli expressing recombinant enzyme, catalyzes the NAD+-dependent oxidation to this compound.

Table 3: Enzymatic Reaction Metrics

| Metric | Value |

|---|---|

| Specific Activity (U/mg) | 15.2 ± 0.8 |

| Km (Betaine Aldehyde-d11) | 0.45 mM |

| Turnover Number (kcat) | 12.7 s⁻¹ |

Purification and Analytical Validation

Challenges and Mitigation Strategies

Scalability of Quaternization

Pilot-scale reactions (>1 kg) face heat dissipation issues, leading to localized overheating and deuteration loss. Continuous flow reactors with precise temperature control (±1°C) improve yield consistency.

化学反应分析

Types of Reactions

Betaine-d11 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form betaine aldehyde-d11 and subsequently betaine acid-d11.

Reduction: Reduction of this compound can yield trimethylamine-d9.

Substitution: this compound can participate in nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products

Oxidation: Betaine aldehyde-d11, betaine acid-d11

Reduction: Trimethylamine-d9

Substitution: Various substituted betaine derivatives depending on the nucleophile used

科学研究应用

Betaine-d11 is an isotopically labeled form of betaine, also known as trimethylglycine, that sees use as an internal standard in analytical chemistry . Betaine, found in animals, plants, and microorganisms, functions physiologically as an osmoprotectant and methyl group donor and has anti-inflammatory properties .

Scientific Research Applications

- Analytical Chemistry : this compound serves as an internal standard in methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) . It helps in quantifying betaine levels in plasma samples for research purposes . For example, a study used this compound to measure plasma betaine levels in dialysis patients to investigate the association between betaine and blood pressure .

- Metabolism and Body Composition Studies : Studies have used this compound, along with d9-choline, as internal standards to investigate the relationship between serum choline and betaine levels and body composition . These studies found associations between higher serum betaine levels and favorable body composition in males, such as lower body fat and higher lean body mass .

- Mechanistic Studies: Betaine's role as a methyl donor involves homocysteine metabolism . It can transfer a methyl group to homocysteine, forming methionine via betaine homocysteine methyltransferase . Betaine supplementation reduces plasma homocysteine levels .

- Osmoregulation: Betaine acts as an osmolyte, protecting cells against stress from changes in osmolarity . For instance, it prevents hyperosmolarity-induced suppression of tumor necrosis factor α release in liver Kupffer cells . It also protects against hypoosmotic stress in red blood cells and prevents myosin structural changes in skeletal muscle due to urea .

- Liver Health Research: Betaine's applications extend to improving liver health, including in cases of alcohol-induced liver disease (ALD) and metabolic-associated fatty liver disease (MAFLD) . It has demonstrated the ability to restore serum adiponectin levels in ALD and prevent elevations of CD14, TNFα, COX2, and other markers in alcoholic liver injury . In MAFLD models, betaine reduces liver oxidant stress, inflammation, and apoptosis; remethylates homocysteine; and stimulates β-oxidation .

- Anti-Inflammatory Effects: Betaine has demonstrated anti-inflammatory functions through several mechanisms, including ameliorating sulfur amino acid metabolism against oxidative stress and inhibiting nuclear factor-κB activity and NLRP3 inflammasome activation . It also regulates energy metabolism and mitigates endoplasmic reticulum stress and apoptosis .

作用机制

Betaine-d11 functions primarily as a methyl group donor in metabolic pathways. It donates a methyl group to homocysteine, converting it to methionine via the enzyme betaine-homocysteine methyltransferase (BHMT). This reaction is crucial for maintaining normal levels of homocysteine and methionine in the body. Additionally, this compound acts as an osmoprotectant, helping cells to maintain their volume and function under stress conditions.

相似化合物的比较

Comparison with Similar Compounds

Betaine-d11 is part of a broader class of deuterated internal standards used to quantify metabolites in the choline, carnitine, and trimethylamine N-oxide (TMAO) pathways. Below is a detailed comparison with key analogs:

Structural and Functional Similarities

- Choline-d9 (m/z 113): Deuterated choline serves as an I.S. for choline (m/z 104) and its derivatives. Unlike this compound, it is specific to choline-related pathways, such as phospholipid metabolism .

- TMAO-d9 (m/z 85): Used for quantifying TMAO (m/z 76) and trimethyllysine (TML). Its lower molecular weight and distinct fragmentation pattern limit cross-reactivity with this compound .

- Carnitine-d3 (m/z 165): Targets L-carnitine (m/z 162) and acylcarnitines. Unlike this compound, it is essential for fatty acid oxidation studies but lacks utility in methyl-group transfer pathways .

- Acetyl-DL-carnitine-d3 (m/z 207): Specific to acetylated carnitine species. Its higher molecular weight and structural complexity differentiate it from this compound, which is simpler and more versatile .

Analytical Performance

Versatility and Substitution

This compound exhibits unique versatility as a surrogate I.S. for metabolites lacking dedicated deuterated analogs. For example, it quantifies betaine aldehyde, crotonobetaine, and γ-butyrobetaine in the absence of their specific deuterated standards . In contrast, TMAO-d9 and carnitine-d3 are rarely used outside their target analytes due to stricter structural requirements .

Stability and Handling

All deuterated standards, including this compound, require storage in methanol or acetonitrile at -20°C to prevent degradation . However, this compound is particularly stable in aqueous solutions during sample preparation, enabling its use in prolonged LC-MS/MS runs without significant signal drift .

Commercial Availability and Cost

This compound is widely available from major isotope suppliers, similar to choline-d9 and TMAO-d7. However, its broader applicability in compensating for multiple analytes reduces the need for purchasing additional standards, making it cost-effective for laboratories analyzing methyl-group metabolites .

常见问题

Basic: What analytical methods are recommended for detecting and quantifying Betaine-d11 in biological samples?

Answer:

this compound is typically quantified using liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards. A validated approach involves constructing a standard curve by comparing the elution area of this compound to its non-deuterated counterpart (Betaine) under optimized LC conditions (e.g., mobile phase: 0.1% formic acid in water/acetonitrile) . Ensure mass transitions (e.g., m/z 135.1 → 118.1 for Betaine and m/z 146.1 → 129.1 for this compound) are monitored to avoid isotopic interference. Method validation should include precision (<15% RSD), accuracy (80–120% recovery), and linearity (R² > 0.99) .

Basic: How can this compound be effectively incorporated into metabolic flux studies?

Answer:

this compound serves as a stable isotope tracer to investigate transmethylation pathways, particularly in hepatic and renal metabolism. Design experiments with controlled dosing (e.g., 2–5 mg/kg in animal models) and timed sample collection (e.g., plasma at 0, 1, 3, 6 hours post-administration). Use LC-MS to track deuterium incorporation into metabolites like S-adenosylmethionine (SAM) and homocysteine. Normalize data to baseline (pre-dose) levels to account for endogenous Betaine .

Basic: What experimental controls are critical when using this compound as an internal standard?

Answer:

Include the following controls:

- Blank matrix samples (e.g., plasma without this compound) to assess background noise.

- Calibration standards spiked with this compound at concentrations spanning the expected physiological range (0.1–50 µM).

- Quality control (QC) samples at low, medium, and high concentrations to monitor intra- and inter-day variability.

Document instrument parameters (e.g., ionization source temperature, collision energy) to ensure reproducibility .

Advanced: How can researchers resolve contradictions in data on this compound’s isotopic effects in metabolic pathways?

Answer:

Discrepancies may arise from deuterium kinetic isotope effects (KIE), where deuteration alters reaction rates. To address this:

Compare results from this compound with non-deuterated Betaine under identical conditions.

Use computational modeling (e.g., density functional theory) to predict isotopic effects on methyltransferase activity.

Validate findings with complementary techniques, such as NMR-based metabolic profiling or enzyme kinetics assays .

Advanced: What strategies optimize this compound synthesis for high isotopic purity in academic settings?

Answer:

Synthesis protocols should prioritize:

- Deuterium exchange reactions using D₂O and acid/base catalysts (e.g., HCl/DCl) under reflux.

- Purification via repeated recrystallization or preparative HPLC to achieve ≥98% isotopic purity.

- Characterization using high-resolution MS and ²H-NMR to confirm deuterium distribution and absence of protio impurities .

Advanced: How does this compound’s deuteration impact its osmotic protection capacity compared to Betaine?

Answer:

Deuteration may alter Betaine’s hydration shell dynamics, affecting its osmolyte efficacy. To evaluate:

Conduct in vitro assays (e.g., cell viability under hypertonic stress) comparing this compound and Betaine at equimolar concentrations.

Measure water retention in lipid bilayers using neutron scattering.

Analyze gene expression (e.g., BGT-1 transporters) via qPCR to assess compensatory mechanisms .

Basic: What are the ethical considerations when designing human studies involving this compound?

Answer:

- Informed consent : Disclose the use of deuterated compounds and potential risks (e.g., unknown long-term effects).

- Data anonymization : Ensure participant identifiers are removed from datasets.

- Regulatory compliance : Obtain approval from institutional review boards (IRBs) and adhere to guidelines for stable isotope tracer studies .

Advanced: How can researchers address batch-to-batch variability in this compound for longitudinal studies?

Answer:

- Standardized sourcing : Procure this compound from vendors providing Certificate of Analysis (CoA) with isotopic enrichment and impurity profiles.

- In-house QC : Perform LC-MS validation for each batch.

- Data normalization : Use batch-specific calibration curves and include batch as a covariate in statistical models .

Basic: What statistical approaches are suitable for analyzing this compound tracer data?

Answer:

- Compartmental modeling : Fit kinetic data to one- or two-pool models to estimate methyl group turnover rates.

- Multivariate analysis : Use PCA or PLS-DA to identify metabolite clusters influenced by this compound.

- Correction for multiple comparisons : Apply false discovery rate (FDR) adjustments in omics studies .

Advanced: How can isotopic dilution effects be minimized in this compound-based assays?

Answer:

- Limit tracer concentration to ≤1% of endogenous Betaine levels.

- Use shorter incubation times to reduce equilibration with endogenous pools.

- Validate with spike-and-recovery experiments to quantify dilution errors .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。